tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate: is a chemical compound with the molecular formula C10H20N2O3. It is often used in organic synthesis and medicinal chemistry due to its unique structural properties, which include a tert-butyl carbamate group and a hydroxyazetidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate azetidine derivative. One common method includes the use of tert-butyl chloroformate and 3-hydroxyazetidine in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the azetidine ring can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group or to modify the azetidine ring.
Substitution: The hydroxy group can be substituted with other functional groups using various reagents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to substitute the hydroxy group.
Major Products
Oxidation: Formation of azetidinone derivatives.
Reduction: Formation of dehydroxylated azetidine derivatives.
Substitution: Formation of tosylated azetidine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate is used as a building block for more complex molecules
Biology and Medicine
The compound is studied for its potential use in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.
Industry
In the chemical industry, this compound can be used in the synthesis of polymers and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate largely depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxyazetidine moiety can interact with biological targets through hydrogen bonding and other non-covalent interactions, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[2-(3-azetidinyl)ethyl]carbamate hydrochloride
- tert-Butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate
Uniqueness
tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate is unique due to the presence of both a tert-butyl carbamate group and a hydroxyazetidine moiety. This combination provides distinct reactivity and binding properties, making it valuable in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-5-4-10(14)6-11-7-10/h11,14H,4-7H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLCQVKAORZLBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(CNC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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